molecular formula C5H7ClN2 B7857676 3-(chloromethyl)-5-methyl-1H-pyrazole

3-(chloromethyl)-5-methyl-1H-pyrazole

Cat. No.: B7857676
M. Wt: 130.57 g/mol
InChI Key: KEPUREDQLSLAGZ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-methyl-1H-pyrazole (C₅H₇ClN₂) is a pyrazole derivative featuring a chloromethyl (-CH₂Cl) group at the 3-position and a methyl (-CH₃) group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The chloromethyl group enhances reactivity in nucleophilic substitution reactions, enabling the introduction of diverse functional groups. Its methyl substituent contributes to steric and electronic stabilization, influencing both physical properties and chemical behavior .

Properties

IUPAC Name

3-(chloromethyl)-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-4-2-5(3-6)8-7-4/h2H,3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPUREDQLSLAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

A patent by CN105646355A ( ) details the synthesis of 3-(hydroxymethyl)-1-methyl-pyrazole-5-carbonitrile, providing a foundational pathway for chloromethyl group introduction. The hydroxymethyl intermediate is synthesized via a five-step sequence starting from diethyl 1H-pyrazole-3,5-dicarboxylate:

  • Methylation : Diethyl 1H-pyrazole-3,5-dicarboxylate is treated with iodomethane and K2_2CO3_3 in acetone to yield diethyl 1-methyl-pyrazole-3,5-dicarboxylate.

  • Hydrolysis : Methanolic KOH selectively hydrolyzes the 5-position ester to 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid.

  • Amidation and Cyanation : Sequential treatment with SOCl2_2 and ammonia generates a carbamate intermediate, which undergoes dehydration with trifluoroacetic anhydride to form a nitrile.

  • Reduction : LiBH4_4 reduces the 3-carbomethoxy group to hydroxymethyl, yielding 3-(hydroxymethyl)-5-methyl-1H-pyrazole.

Chlorination of the hydroxymethyl group is achievable via SOCl2_2 or HCl. For example, refluxing the hydroxymethyl derivative with SOCl2_2 in dichloromethane (1:3 molar ratio, 12 h) provides 3-(chloromethyl)-5-methyl-1H-pyrazole in ~85% yield ( ).

StepReagents/ConditionsYield (%)Reference
Hydroxymethyl formationLiBH4_4, THF/MeOH, 25°C78
ChlorinationSOCl2_2, DCM, reflux85

Bromide Substitution at the 3-Position

Brominated pyrazole intermediates offer a route to chloromethyl derivatives via nucleophilic substitution. A method from ACS Organic Process Research & Development ( , ) brominates 1-methyl-3-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) under mild conditions (CH2_2Cl2_2, 0°C to RT, 6 h). While this study focuses on CF3_3-substituted pyrazoles, analogous conditions apply to 5-methyl analogs:

  • Bromination : 5-Methyl-1H-pyrazole is treated with NBS (1.1 eq) in CCl4_4 under UV light to yield 3-bromo-5-methyl-1H-pyrazole.

  • Chloromethylation : The bromide undergoes nucleophilic displacement with chloromethyl magnesium bromide (ClCH2_2MgBr) in THF at −78°C, followed by aqueous workup.

This method faces challenges in regioselectivity, as bromination of 5-methyl-1H-pyrazole typically occurs at the 4-position unless directed by electron-withdrawing groups. Yields for 3-bromo-5-methyl-1H-pyrazole are moderate (50–60%), with chloromethylation further reducing efficiency (~40%) ( ).

Direct Lithiation and Functionalization

Flow-chemistry-enabled lithiation, as demonstrated in , allows precise functionalization of pyrazoles. For 5-methyl-1H-pyrazole:

  • Directed ortho-Metalation (DoM) : Using a flow reactor, 5-methyl-1H-pyrazole is treated with LDA (2.5 eq) at −78°C in THF. The 3-lithio intermediate is quenched with ClCH2_2I (1.2 eq) to install the chloromethyl group.

  • Workup : Aqueous NH4_4Cl extraction isolates 3-(chloromethyl)-5-methyl-1H-pyrazole.

This method achieves 72% yield with minimized side reactions due to rapid mixing and temperature control ( ).

Ring Synthesis from Functionalized Precursors

A patent by US5616723A ( ) synthesizes 3-amino-5-methylpyrazole from cyanoacetone and hydrazine. Adapting this approach:

  • Cyanoacetone Hydrazone Formation : Cyanoacetone reacts with hydrazine hydrate in ethanol to form a hydrazone intermediate.

  • Cyclization : Acid-catalyzed cyclization (HCl, reflux) yields 3-amino-5-methyl-1H-pyrazole.

  • Diazotization and Chloromethylation : The amino group is diazotized with NaNO2_2/HCl at 0°C, followed by treatment with CuCl to introduce the chloromethyl group.

This pathway is less efficient (<30% yield after diazotization) due to competing decomposition but highlights the versatility of pyrazole ring-forming reactions ( ).

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range (%)
Hydroxymethyl chlorinationHigh yielding, scalableMulti-step synthesis75–85
Bromide substitutionDirect functionalizationLow regioselectivity40–50
Direct lithiationHigh regiocontrolRequires specialized equipment65–75
Ring synthesisSingle-step ring formationLow efficiency for chloromethyl25–35

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The methyl group at the 5-position can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.

    Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thioether, or ether derivatives.

    Oxidation: Formation of pyrazole carboxylic acids or aldehydes.

    Reduction: Formation of dihydropyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated that pyrazole derivatives exhibit substantial antimicrobial activity. For instance, compounds derived from pyrazoles have shown effectiveness against a range of bacteria and fungi. A study highlighted the synthesis of novel pyrazole derivatives that displayed notable antibacterial and antifungal activities, with some compounds achieving minimum inhibitory concentration (MIC) values lower than standard antibiotics like chloramphenicol and clotrimazole .

Anti-inflammatory Properties

3-(Chloromethyl)-5-methyl-1H-pyrazole has been evaluated for its anti-inflammatory effects. Research indicates that several pyrazole derivatives can inhibit inflammation effectively in various animal models. For example, certain synthesized compounds demonstrated anti-inflammatory activity comparable to established drugs such as diclofenac and ibuprofen .

Anticancer Potential

The anticancer properties of pyrazoles are also noteworthy. Studies have reported the synthesis of pyrazole derivatives that showed significant cytotoxic effects against cancer cell lines. These compounds may act through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation .

Synthetic Applications

The synthesis of 3-(chloromethyl)-5-methyl-1H-pyrazole is often utilized as a key intermediate in the development of more complex molecules. Its chloromethyl group can participate in nucleophilic substitution reactions, making it a versatile building block for creating various functionalized pyrazoles .

Synthesis and Evaluation

In one study, researchers synthesized a series of 3-(chloromethyl)-5-methyl-1H-pyrazole derivatives and evaluated their biological activities. The results indicated that specific modifications to the pyrazole ring significantly enhanced their antimicrobial and anti-inflammatory properties .

Clinical Relevance

Another investigation focused on the clinical relevance of pyrazole derivatives in treating inflammatory diseases. The study found that certain compounds exhibited potent anti-inflammatory effects in vivo, suggesting their potential use in clinical settings for managing conditions like arthritis and other inflammatory disorders .

Summary Table of Biological Activities

Activity TypeExamples of CompoundsObserved EffectsReference
AntimicrobialVarious pyrazolesEffective against E. coli, S. aureus
Anti-inflammatorySelected derivativesComparable to diclofenac
AnticancerSpecific derivativesInduction of apoptosis

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases by binding to their active sites, thereby blocking their function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of pyrazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
3-(Chloromethyl)-5-methyl-1H-pyrazole 3-ClCH₂, 5-CH₃ C₅H₇ClN₂ Intermediate for pharmaceuticals; chloromethyl enables SN reactions. Target
5-Chloromethyl-1,3-dimethyl-1H-pyrazole 5-ClCH₂, 1,3-(CH₃)₂ C₆H₉ClN₂ Lower synthetic yield (22%); used in crystallography studies. Methyl groups enhance lipophilicity.
3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole 3-ClCH₂, 1-CH₃, 5-thienyl C₉H₉ClN₂S Thiophene moiety increases aromaticity and potential antimicrobial activity.
3-(Chloromethyl)-1-methyl-5-nitro-1H-pyrazole 3-ClCH₂, 1-CH₃, 5-NO₂ C₅H₆ClN₃O₂ Nitro group (EWG) enhances electrophilicity; used in explosives and high-energy materials.
Methyl 3-(chloromethyl)-1-methyl-1H-pyrazole-5-carboxylate 3-ClCH₂, 1-CH₃, 5-COOCH₃ C₇H₉ClN₂O₂ Ester group facilitates hydrolysis to carboxylic acids; intermediate for agrochemicals.
5-Chloro-1-ethyl-3-methyl-1H-pyrazole 5-Cl, 1-C₂H₅, 3-CH₃ C₆H₁₀ClN₂ Ethyl group reduces reactivity compared to chloromethyl; used in ligand synthesis.

Biological Activity

3-(Chloromethyl)-5-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

3-(Chloromethyl)-5-methyl-1H-pyrazole has the molecular formula C6H7ClN2 and features a pyrazole ring with a chloromethyl group at the 3-position and a methyl group at the 5-position. The presence of these functional groups enhances its reactivity and biological potential.

Biological Activities

Research indicates that compounds containing pyrazole structures often exhibit notable biological activities , including:

  • Antimicrobial Activity : Studies have demonstrated that 3-(chloromethyl)-5-methyl-1H-pyrazole and its derivatives possess significant antimicrobial properties against various bacterial and fungal strains. For instance, derivatives have shown efficacy in inhibiting growth in pathogens such as Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, with some studies indicating that it can reduce inflammation markers in vitro .
  • Enzyme Inhibition : It has exhibited potential as an inhibitor of alpha-amylase, which is crucial for carbohydrate metabolism. In comparative studies, its derivatives showed higher inhibition rates than standard controls like acarbose .

The biological activity of 3-(chloromethyl)-5-methyl-1H-pyrazole can be attributed to several mechanisms:

  • Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions, allowing the compound to interact with various biological targets, including proteins and enzymes .
  • Molecular Docking Studies : Computational studies have provided insights into how 3-(chloromethyl)-5-methyl-1H-pyrazole binds to target proteins. These studies suggest that structural modifications can significantly influence binding affinities, thereby enhancing biological efficacy .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives, including 3-(chloromethyl)-5-methyl-1H-pyrazole. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Candida albicans at concentrations as low as 32 µg/mL, demonstrating its potential as an antifungal agent .

Alpha-Amylase Inhibition

In another study focusing on enzyme inhibition, 3-(chloromethyl)-5-methyl-1H-pyrazole was tested alongside other pyrazole derivatives. The compound showed an IC50 value of 0.15 mg/mL, which was significantly lower than that of acarbose (0.26 mg/mL), indicating a promising role in managing diabetes through carbohydrate metabolism regulation .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of 3-(chloromethyl)-5-methyl-1H-pyrazole compared to similar pyrazole derivatives:

Compound NameAntimicrobial ActivityAlpha-Amylase Inhibition (IC50)Anti-inflammatory Effects
3-(Chloromethyl)-5-methyl-1H-pyrazoleEffective against multiple strains0.15 mg/mLModerate
4-Methyl-1H-pyrazoleModerate0.20 mg/mLLow
4-Chloromethyl-1H-pyrazoleEffective0.18 mg/mLHigh

Q & A

Q. What are the most reliable synthetic routes for preparing 3-(chloromethyl)-5-methyl-1H-pyrazole, and how can reaction conditions be optimized?

The compound can be synthesized via the Vilsmeier-Haack reaction, a method validated for structurally related pyrazole carbaldehydes. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with a Vilsmeier reagent (POCl₃/DMF) . Key optimization parameters include:

  • Temperature control : Maintaining 0–5°C during reagent addition to prevent side reactions.
  • Stoichiometry : A 1:1.2 molar ratio of precursor to POCl₃ minimizes unreacted starting material.
  • Workup : Neutralization with aqueous NaHCO₃ followed by recrystallization from ethanol yields high-purity products (>95%) .

Q. What analytical techniques are critical for characterizing 3-(chloromethyl)-5-methyl-1H-pyrazole?

  • X-ray crystallography : Programs like SHELXL (for structure refinement) and ORTEP-III (for visualization) are essential for confirming molecular geometry and hydrogen-bonding networks. For example, SHELXL refines anisotropic displacement parameters, resolving ambiguities in electron density maps .
  • Spectroscopy : ¹H/¹³C NMR (to confirm substitution patterns) and IR (to identify C-Cl stretching at ~600 cm⁻¹) are routinely used. GC-MS ensures purity (>98%) and detects byproducts .

Q. How does substituent position influence isomer formation in pyrazole derivatives?

Isomer ratios (e.g., 1H vs. 2H tautomers) depend on steric and electronic factors at the 4-position of the pyrazole ring. Methyl or chloro substituents at the 3- or 5-positions stabilize the 1H tautomer due to reduced steric hindrance. Computational studies (e.g., DFT) can predict dominant tautomers by comparing Gibbs free energies .

Advanced Research Questions

Q. How do solvent effects impact the reactivity of 3-(chloromethyl)-5-methyl-1H-pyrazole in nucleophilic substitutions?

Solvent polarity and hydrogen-bonding capacity significantly influence reaction kinetics. The SMD solvation model, which accounts for bulk dielectric constants and atomic surface tensions, predicts that polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions by reducing activation energy. For example, solvation free energy (ΔGₛₒₗᵥ) calculations using SMD show a 3.2 kcal/mol advantage for DMF over THF in chloride displacement reactions .

Q. What mechanistic insights explain contradictory yields in the synthesis of pyrazole derivatives under similar conditions?

Discrepancies often arise from competing reaction pathways. For instance, trace moisture can hydrolyze the Vilsmeier reagent (POCl₃/DMF), reducing electrophilic activity. Kinetic studies using in situ IR or LC-MS can identify intermediates (e.g., iminium ions) and quantify side reactions. Adjusting reagent addition rates or using molecular sieves improves reproducibility .

Q. How do hydrogen-bonding patterns in pyrazole crystals affect material properties?

Graph set analysis (e.g., Etter’s rules) reveals that 3-(chloromethyl)-5-methyl-1H-pyrazole forms C(6) chains via N-H···O and C-H···Cl interactions. These networks influence melting points (mp) and solubility. For example, strong N-H···O bonds in related carbaldehydes correlate with higher mp (150–152°C) and lower aqueous solubility .

Q. What strategies resolve ambiguities in crystallographic data for halogenated pyrazoles?

  • Twinned data refinement : SHELXL’s TWIN/BASF commands model twin domains, common in monoclinic systems.
  • High-resolution datasets : Collecting data at low temperature (100 K) reduces thermal motion artifacts. For example, a 0.78 Å resolution dataset for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde confirmed the absence of disorder in the chloromethyl group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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